Levalbuterol

概要

説明

レボサルブタモールは、レバルブテロールとしても知られており、気管支喘息や慢性閉塞性肺疾患(COPD)の治療に主に使用される短時間作用型β2アドレナリン受容体作動薬です。これは、ラセミ混合物として市販されているプロトタイプ薬であるサルブタモールの®エナンチオマーです。 レボサルブタモールは、肺のβ2受容体への選択的な結合により、より安全なプロファイルを持つと考えられています .

準備方法

合成経路と反応条件: レボサルブタモールの合成には、ラセミ体のサルブタモールの分割が含まれます。一般的な方法の1つは、キラルクロマトグラフィーを用いたラセミ混合物のキラル分離です。別の方法は、キラル触媒を使用して®エナンチオマーを選択的に生成することです。

工業生産方法: レボサルブタモールの工業生産は、通常、大規模なキラル分割技術を使用します。目的の鏡像異性体純度を達成するために、高速液体クロマトグラフィー(HPLC)が頻繁に使用されます。 このプロセスには、アセトニトリルと緩衝液からなる移動相の調製、特定のpHの維持、および分離用のC18カラムの使用が含まれます .

化学反応の分析

反応の種類: レボサルブタモールは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: レボサルブタモールは、酸化されてさまざまな代謝産物を形成できます。

還元: 還元反応は、分子に存在するヒドロキシル基を変えることができます。

置換: 置換反応は、ヒドロキシル基またはアミノ基で起こります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件は、多くの場合、置換反応を促進するために酸または塩基の使用を含みます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化された代謝産物と還元された代謝産物が含まれ、多くの場合、薬理学的特性について研究されています .

4. 科学研究への応用

レボサルブタモールは、科学研究で幅広い用途があります。

化学: キラルクロマトグラフィーと鏡像異性体純度研究の参照標準として使用されます。

生物学: レボサルブタモールは、β2アドレナリン受容体への影響と細胞シグナル伝達経路における役割について研究されています。

医学: 気管支喘息とCOPDの治療のために、臨床研究で広く使用されています。研究は、その有効性、安全性プロファイル、および他の気管支拡張薬との比較に焦点を当てています。

科学的研究の応用

Pharmacological Properties

Levalbuterol functions as a selective beta-2 adrenergic agonist, leading to bronchodilation by relaxing the smooth muscles of the airways. Unlike racemic albuterol, which contains both R- and S-isomers, this compound provides a more targeted therapeutic effect with potentially fewer side effects related to beta-1 receptor stimulation.

Clinical Applications

-

Asthma Management :

- This compound has been shown to provide greater bronchodilation than racemic albuterol in both acute and chronic asthma management. A study demonstrated that this compound achieves clinically comparable bronchodilation with lower doses, thus minimizing beta-mediated side effects such as tachycardia .

- Chronic Obstructive Pulmonary Disease (COPD) :

- Pediatric Use :

Comparative Efficacy and Safety

A notable aspect of this compound's application is its comparison with racemic albuterol:

| Parameter | This compound | Racemic Albuterol |

|---|---|---|

| Bronchodilation | Greater efficacy with lower doses | Requires higher doses for similar effect |

| Cardiac Side Effects | Fewer incidents of tachycardia | Higher incidence of tachycardia |

| Patient Tolerance | Better tolerated in pediatric patients | More side effects reported |

Case Studies and Research Findings

Several studies have documented the clinical applications of this compound:

- Study on Acute Asthma Exacerbations : A randomized trial compared this compound and racemic albuterol in children experiencing acute asthma exacerbations. Results indicated that this compound provided equivalent bronchodilation with significantly fewer cardiovascular side effects .

- Long-Term Safety Study : A 52-week study assessed the long-term safety of this compound administered via metered-dose inhaler. The findings revealed no significant deterioration in lung function or increased adverse events compared to racemic albuterol, supporting its long-term use in stable asthma patients .

- Pediatric Efficacy Study : A multicenter trial involving children demonstrated that this compound effectively reduced hospital admissions for asthma exacerbations compared to placebo, indicating its potential role as a first-line therapy for pediatric asthma management .

作用機序

レボサルブタモールは、気道平滑筋のβ2アドレナリン受容体を活性化することで効果を発揮します。この活性化により、アデニル酸シクラーゼが刺激され、細胞内サイクリックAMP(cAMP)の濃度が上昇します。cAMPレベルの上昇は、タンパク質キナーゼAを活性化し、ミオシンのリン酸化を阻害し、細胞内カルシウム濃度を低下させ、筋肉の弛緩をもたらします。 このメカニズムは、気管支痙攣を緩和し、気管支喘息やCOPDの患者の気道流量を改善するのに役立ちます .

類似化合物:

サルブタモール: ®サルブタモールと(S)-サルブタモールのラセミ混合物。

フォルモテロール: 長時間作用型β2アドレナリン受容体作動薬。

テルブタリン: 別の短時間作用型β2アドレナリン受容体作動薬。

比較: レボサルブタモールは、β2受容体への選択的な結合が独特であり、サルブタモールのラセミ混合物と比較して副作用が少ないと考えられています。フォルモテロールは長時間作用型ですが、レボサルブタモールは短時間作用型であり、気管支痙攣の即時緩和に使用されます。 テルブタリンは、作用が似ていますが、化学構造と薬物動態のプロファイルが異なります .

類似化合物との比較

Salbutamol: The racemic mixture of ®-salbutamol and (S)-salbutamol.

Formoterol: A long-acting beta-2 adrenergic receptor agonist.

Terbutaline: Another short-acting beta-2 adrenergic receptor agonist.

Comparison: Levosalbutamol is unique in its selective binding to beta-2 receptors, which is believed to result in fewer side effects compared to the racemic mixture of salbutamol. Unlike formoterol, which is long-acting, levosalbutamol is short-acting and is used for immediate relief of bronchospasm. Terbutaline, while similar in action, has a different chemical structure and pharmacokinetic profile .

生物活性

Levalbuterol, the R-enantiomer of albuterol, is a selective beta-2 adrenergic agonist primarily used for the treatment of asthma and other obstructive airway diseases. Its pharmacological properties are characterized by its ability to induce bronchodilation with fewer side effects compared to its racemic counterpart, racemic albuterol. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, safety profile, and relevant clinical studies.

This compound acts primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. The absence of the S-enantiomer (S-albuterol) in this compound is significant because S-albuterol has been shown to possess pro-inflammatory properties that may counteract the beneficial effects of beta-2 agonists .

Key Mechanisms:

- Beta-2 Receptor Agonism : Activation leads to increased cyclic AMP (cAMP) levels, promoting smooth muscle relaxation.

- Reduced Side Effects : The selective nature minimizes cardiovascular side effects commonly associated with non-selective beta agonists.

Clinical Trials

Numerous clinical studies have demonstrated the efficacy of this compound in both acute and chronic asthma management.

Case Studies

A notable case involved a pediatric patient who received an overdose of this compound (7.56 mg/h) during an acute asthma episode but exhibited only mild side effects, underscoring its safety profile even at high doses .

Safety Profile

This compound is generally well tolerated, with a side effect profile that is significantly lower than that of racemic albuterol. Common side effects include:

- Tachycardia : Increased heart rate observed but less pronounced than with racemic formulations.

- Tremors : Mild tremors reported in some patients.

- Hypokalemia : Decrease in serum potassium levels, though typically within safe limits.

Long-Term Studies

A long-term safety study indicated that this compound administered via metered-dose inhaler (MDI) over 52 weeks was well tolerated, with no significant adverse events or deterioration in pulmonary function noted .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles between this compound and racemic albuterol:

| Parameter | This compound | Racemic Albuterol |

|---|---|---|

| Efficacy (FEV1 Improvement) | Higher improvement at lower doses | Requires higher doses for similar effect |

| Side Effects | Fewer cardiovascular effects | More pronounced cardiovascular effects |

| Long-Term Use | Safe for extended periods | Concerns over long-term use |

特性

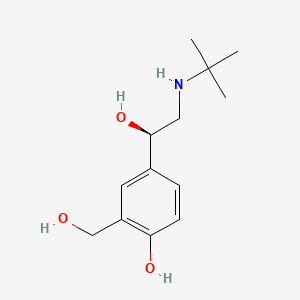

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187964 | |

| Record name | Levalbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks. | |

| Record name | Levosalbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34391-04-3 | |

| Record name | (-)-Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosalbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levalbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。